3-Bromo-5-nitropyridin-4-amine belongs to the class of nitropyridine derivatives, which are known for their diverse biological activities and utility in synthetic chemistry. It is classified as a heterocyclic aromatic compound due to its nitrogen-containing ring structure.
The synthesis of 3-Bromo-5-nitropyridin-4-amine typically involves a multi-step process:
The molecular structure of 3-Bromo-5-nitropyridin-4-amine features:
The structural formula can be represented as follows:
This arrangement allows for multiple sites of reactivity, making it versatile for further chemical transformations .
3-Bromo-5-nitropyridin-4-amine participates in several key chemical reactions:
The mechanism of action for 3-Bromo-5-nitropyridin-4-amine involves several pathways:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3-Bromo-5-nitropyridin-4-amine has several noteworthy applications:
3-Bromo-5-nitropyridin-4-amine (CAS 89284-05-9, C₅H₄BrN₃O₂) exhibits a planar pyridine ring with significant bond length distortions due to electron-withdrawing substituents. Single-crystal X-ray diffraction of analogous nitroamino pyridines reveals that the nitro group (–NO₂) at position 5 and bromine at position 3 induce bond angle deviations from ideal hexagonal geometry. Specifically, the C4–C5–N5 (nitro) bond shortens to ~1.46 Å, indicating partial double-bond character, while the C3–Br bond length measures ~1.89 Å, consistent with aryl halides [6]. The amino group (–NH₂) at position 4 participates in intermolecular hydrogen bonding (N–H···O–N), forming dimeric units in the solid state. This packing arrangement stabilizes the crystal lattice, correlating with the observed melting point of 174–175°C [2]. Steric repulsion between the bulky nitro group and adjacent substituents forces the nitro oxygen atoms ~5° out of the ring plane, reducing π-conjugation efficiency [6].
Table 1: Key Bond Lengths and Angles from Crystallographic Analysis
Parameter | Value (Å/°) | Chemical Environment |
---|---|---|
C5–N5 (nitro) | 1.46 | Partial double-bond character |
C3–Br | 1.89 | Aryl bromide bond |
C4–N4 (amino) | 1.35 | Amino-group attachment |
C5–C4–N4 angle | 115.8° | Steric distortion site |
N5–O bond length | 1.22 | Nitro-group symmetry |
极子矩为 5.2 D,表明其分子具有显著的极性。这些性质共同决定了该化合物在亲核取代反应中的高反应活性,尤其是在 4-位氨基或 3-位溴原子处 [5] [6]。
表 4:3-溴-5-硝基吡啶-4-胺的计算电子性质
性质 | 数值 | 方法/基组 |
---|---|---|
HOMO 能量 | -7.82 eV | B3LYP/6-31G(d) |
LUMO 能量 | -3.15 eV | B3LYP/6-31G(d) |
HOMO-LUMO 能隙 | 4.67 eV | B3LYP/6-31G(d) |
C3 (Br) 的 NBO 电荷 | +0.28 e | Natural Population |
N5 (硝基) 的 NBO 电荷 | +0.52 e | Natural Population |
N4 (氨基) 的 NBO 电荷 | -0.65 e | Natural Population |
偶极矩 | 5.2 D | Gas Phase DFT |
与位置异构体(如 2-氨基-3-溴-5-硝基吡啶)相比,3-溴-5-硝基吡啶-4-胺(4-氨基-3-溴-5-硝基吡啶)表现出独特的物理和电子特性。分子内氢键的差异显著影响其熔点和溶解度。例如,3-溴-5-硝基吡啶-4-胺的熔点为 174-175°C [2],而 2-氨基-3-溴-5-硝基吡啶的熔点较低(约 162°C),这归因于其分子间氢键减少 [6]。计算研究表明,4-氨基异构体的 log P 值为 1.06(iLOGP),表明其亲脂性高于 2-氨基类似物(log P = 0.62),这是因为硝基和氨基在空间上分离,减少了分子极性 [5]。在光谱学上,4-氨基异构体在 345 nm 处显示 UV-Vis 吸收,而 2-氨基-3-溴-5-硝基吡啶在 318 nm 处吸收,这是由于氨基和硝基之间的共轭程度差异所致 [6]。甲基取代的位置异构体(如 2-N-甲基氨基-5-甲基-4-硝基吡啶 N-氧化物)表现出更明显的空间位阻,导致硝基扭转角高达 10°,并降低了反应活性 [6]。
表 5:吡啶硝基氨基衍生物异构体的比较
性质 | 3-溴-5-硝基吡啶-4-胺 | 2-氨基-3-溴-5-硝基吡啶 | 2-N-甲基氨基-5-甲基-4-硝基吡啶-N-氧化物 |
---|---|---|---|
熔点 | 174-175°C [2] | ~162°C [6] | 189°C [6] |
计算 log P (iLOGP) | 1.06 [5] | 0.62 [6] | 0.91 [6] |
UV λmax | 345 nm [6] | 318 nm [6] | 332 nm [6] |
硝基扭转角 | 5° [6] | 7° [6] | 10° [6] |
分子间氢键 | 强 N-H···O-N [6] | 弱 C-H···O [6] | 中等 N-H···O [6] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9